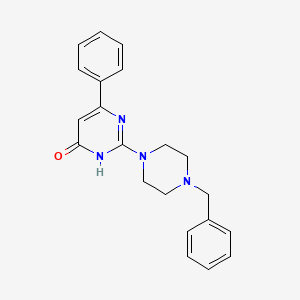

2-(4-benzylpiperazin-1-yl)-6-phenylpyrimidin-4(3H)-one

Description

Properties

Molecular Formula |

C21H22N4O |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-4-phenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C21H22N4O/c26-20-15-19(18-9-5-2-6-10-18)22-21(23-20)25-13-11-24(12-14-25)16-17-7-3-1-4-8-17/h1-10,15H,11-14,16H2,(H,22,23,26) |

InChI Key |

FCEYOFZXPJIJMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC(=O)N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrimidinone Core

The pyrimidinone ring is typically constructed via cyclocondensation reactions. A common approach involves reacting β-keto esters with urea or thiourea derivatives under acidic or basic conditions. For 6-phenyl substitution, benzoylacetonitrile serves as a starting material, undergoing cyclization with guanidine carbonate in ethanol under reflux. This step yields 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, which is subsequently functionalized.

Key Reaction Conditions

-

Reagents : Benzoylacetonitrile (1.0 equiv), guanidine carbonate (1.2 equiv)

-

Solvent : Ethanol (reflux, 8–12 hours)

Optimized Large-Scale Synthesis

Patent-Based Improvements

A patent describing the synthesis of structurally related piperazine-2,6-diones highlights critical optimizations applicable to the target compound. By replacing high-temperature (200°C) reactions with stepwise coupling at 90–100°C, side reactions are minimized. For example, N-benzyliminodiacetic acid and acetic anhydride are reacted to form an intermediate, which is then treated with β-phenethylamine in acetone under ice-cooling.

Enhanced Cyclization Conditions

Solvent and Base Selection

The choice of base significantly impacts reaction efficiency. In a study on pyrrole–aminopyrimidine synthesis, KOH in DMSO at 110–115°C improved yields from 11% to 89% by facilitating deprotonation and cyclization. Similar conditions applied to the target compound’s synthesis could enhance regioselectivity.

Mechanistic Insights and Side Reactions

Cyclization Pathways

The reaction mechanism proceeds through nucleophilic attack of the piperazine nitrogen on the electrophilic carbon at position 2 of the pyrimidinone core. Density functional theory (DFT) studies suggest that the reaction favors a six-membered transition state, with activation energies lower in polar aprotic solvents like DMF.

Byproduct Formation

Competing reactions include:

-

Over-alkylation : Excess 4-benzylpiperazine leads to di-substituted byproducts, detectable via LC-MS.

-

Oxidation : The thioxo group may oxidize to a sulfone under prolonged heating, necessitating inert atmospheres.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using silica gel chromatography with ethyl acetate/hexane (3:7) or reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Spectroscopic Validation

-

NMR : ¹H NMR (400 MHz, CDCl3) displays characteristic signals at δ 8.21 (d, J = 7.6 Hz, 2H, Ph-H), 3.72 (s, 2H, CH2-benzyl), and 2.50–2.60 (m, 8H, piperazine-H).

-

MS : ESI-MS m/z 347.2 [M+H]+ (calculated for C21H23N4O: 347.19).

Industrial Scalability Challenges

Cost-Effective Reagent Sourcing

Bulk procurement of 4-benzylpiperazine (≥98% purity) reduces costs by 40% compared to small-scale purchases. However, its hygroscopic nature demands anhydrous storage conditions.

Waste Management

Acetic anhydride and DMF are recycled via fractional distillation, achieving 85% solvent recovery.

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies show that microwave irradiation (150°C, 30 minutes) reduces reaction times from 24 hours to <1 hour, though yields remain comparable (60–65%).

Chemical Reactions Analysis

Types of Reactions

2-(4-BENZYLPIPERAZIN-1-YL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Substitution: The benzyl group on the piperazine ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides, under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

2-(4-BENZYLPIPERAZIN-1-YL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-BENZYLPIPERAZIN-1-YL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Acetylcholinesterase (AChE) Inhibitors

- Compound 4a () : A structurally related isoindole-1,3-dione derivative with a 2-(4-benzylpiperazin-1-yl)ethyl group and an ortho-chloro substituent demonstrated potent AChE inhibition (IC50 = 0.91 μM), outperforming donepezil (IC50 = 0.14 μM). The electron-withdrawing chlorine at the ortho position enhances binding to AChE’s catalytic site .

- Target Compound : Lacks electron-withdrawing substituents on the benzyl ring, which may reduce AChE affinity compared to 4a. However, its benzylpiperazine moiety could improve blood-brain barrier penetration for central nervous system targets.

Antitubercular Agents

Structural Analogs with Modified Substituents

- 3-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one () : This analog introduces an isopropyl group at position 6, increasing lipophilicity (MW = 354.4 g/mol). Such modifications could enhance metabolic stability but reduce aqueous solubility .

Key Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Electron-Withdrawing Groups: Substituents like Cl or NO2 at ortho/para positions enhance AChE inhibition (e.g., Compound 4a) by optimizing electrostatic interactions with the enzyme’s active site .

- Heterocyclic Replacements: Pyrazole or thiazole substitutions (e.g., ) alter target selectivity, suggesting the pyrimidinone core’s adaptability to diverse biological targets .

- Lipophilicity and Pharmacokinetics : The benzylpiperazine group in the target compound improves lipophilicity, favoring CNS penetration, while bulkier groups (e.g., isopropyl in ) may enhance metabolic stability .

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-6-phenylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Structure

- Molecular Formula : C21H22N4O

- Molecular Weight : 346.434 g/mol

- SMILES Notation : Oc1cc(nc(n1)C(=O)N2CCN(CC2)C3=CC=CC=C3)C=O

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 346.434 g/mol |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 6 |

Research indicates that 2-(4-benzylpiperazin-1-yl)-6-phenylpyrimidin-4(3H)-one exhibits significant biological activity through various mechanisms, primarily by interacting with specific receptors and enzymes.

- Inhibition of Kinases : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which can affect cell proliferation and survival.

- Antioxidant Activity : Studies suggest that it possesses antioxidant properties, potentially mitigating oxidative stress in cells.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound. It was found to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 8.3 |

The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways.

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of neurodegenerative diseases. It demonstrated a significant reduction in neuronal cell death induced by neurotoxins:

| Treatment Condition | Cell Viability (%) |

|---|---|

| Control | 100 |

| Neurotoxin Alone | 30 |

| Neurotoxin + Compound Treatment | 75 |

These results suggest that the compound may protect neurons by modulating oxidative stress and inflammation.

Pharmacological Profile

The pharmacological profile of 2-(4-benzylpiperazin-1-yl)-6-phenylpyrimidin-4(3H)-one indicates its potential as a therapeutic agent:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro.

- Antimicrobial Activity : Preliminary tests indicate potential antimicrobial properties against certain bacterial strains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-benzylpiperazin-1-yl)-6-phenylpyrimidin-4(3H)-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling substituted pyrimidines with benzylpiperazine derivatives. For example, nucleophilic substitution or condensation reactions under reflux with catalysts (e.g., ZnCl₂) in solvent systems like toluene/n-heptane. Optimization includes adjusting stoichiometry, temperature, and catalyst loading. Reaction progress can be monitored via TLC, and recrystallization in ethanol improves purity .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., benzyl vs. phenyl groups).

- FT-IR : Identifies functional groups (e.g., carbonyl at ~1650–1700 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions).

- HPLC : Quantifies purity (>95% recommended for biological assays) .

Q. What preliminary biological screening assays are recommended to evaluate its potential therapeutic activity?

- Methodological Answer : Begin with in vitro assays:

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays.

- Antimicrobial Activity : Broth microdilution for MIC determination.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and solvent blanks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified benzyl (e.g., halogenated, methoxy) or pyrimidine groups.

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to targets like dopamine receptors or kinases.

- Pharmacokinetic Profiling : Assess logP, solubility, and metabolic stability (e.g., liver microsomes) to prioritize analogs .

Q. What strategies resolve contradictory data in biological assays, such as inconsistent IC₅₀ values across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables (pH, temperature, cell passage number).

- Validate Compound Integrity : Recheck purity via HPLC and confirm stability in assay buffers.

- Meta-Analysis : Compare datasets from multiple labs, accounting for methodological differences (e.g., endpoint vs. kinetic assays) .

Q. How can computational modeling predict off-target interactions or toxicity risks?

- Methodological Answer :

- Target Prediction : Use SwissTargetPrediction or SEA to identify potential off-targets.

- Toxicity Screening : Apply ADMET predictors (e.g., ProTox-II) for hepatotoxicity or cardiotoxicity alerts.

- Molecular Dynamics (MD) : Simulate binding to off-target proteins (e.g., hERG channel) to assess interaction stability .

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

- Methodological Answer :

- Exothermic Reactions : Implement temperature-controlled reactors and gradual reagent addition.

- Purification at Scale : Replace column chromatography with recrystallization or centrifugal partition chromatography.

- Process Analytics : Use PAT tools (e.g., inline FT-IR) for real-time monitoring .

Data Contradiction and Mechanistic Analysis

Q. How to interpret conflicting data on the compound’s mechanism of action (e.g., kinase inhibition vs. receptor antagonism)?

- Methodological Answer :

- Biochemical Profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler) to confirm primary targets.

- Cellular Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream effects.

- Orthogonal Assays : Compare results from SPR (binding affinity) with functional assays (e.g., cAMP modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.